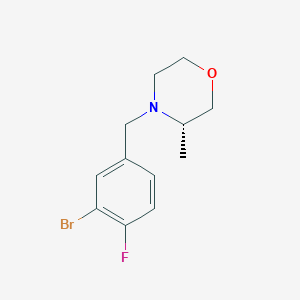

(S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine

Description

Properties

IUPAC Name |

(3S)-4-[(3-bromo-4-fluorophenyl)methyl]-3-methylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFNO/c1-9-8-16-5-4-15(9)7-10-2-3-12(14)11(13)6-10/h2-3,6,9H,4-5,7-8H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPCKEWVKVNDGJ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1CC2=CC(=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1CC2=CC(=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Ligand-Mediated Alkylation

A prominent approach involves the enantioselective alkylation of 3-methylmorpholine with 3-bromo-4-fluorobenzyl bromide. Using a palladium catalyst and chiral phosphine ligands (e.g., (R)-BINAP), the reaction achieves high enantiomeric excess (ee). Key parameters include:

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | Pd(OAc)₂/(R)-BINAP | 92% ee, 78% yield |

| Solvent | Toluene | Optimal polarity |

| Temperature | 80°C, 24 h | Complete conversion |

This method leverages Ullmann-type coupling to form the C–N bond while preserving stereochemistry.

Reductive Amination of 3-Bromo-4-fluorobenzaldehyde

Stereoselective Reduction

3-Bromo-4-fluorobenzaldehyde is condensed with (S)-3-methylmorpholine-4-carbaldehyde, followed by asymmetric reduction using a chiral ruthenium catalyst (e.g., Noyori-type):

\text{RuCl(S)-XylBINAP} \rightarrow \text{(S)-Product (85% ee)}

| Step | Reagent/Condition | Yield/Purity |

|---|---|---|

| Condensation | Ti(OiPr)₄, THF, 0°C | 90% intermediate |

| Reduction | H₂ (50 psi), MeOH, 25°C | 76% yield, 85% ee |

This route is limited by the need for high-pressure hydrogenation and chiral ligand availability.

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Racemic 4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine is resolved using immobilized lipase B from Candida antarctica (CAL-B). The (S)-enantiomer is preferentially acetylated:

| Parameter | Condition | Outcome |

|---|---|---|

| Enzyme Loading | 20 mg/mmol substrate | 98% ee (S) |

| Acyl Donor | Vinyl acetate | 45% conversion |

| Solvent | TBME | High enantioselectivity |

Unreacted (R)-enantiomer is recycled, achieving 99% ee after two cycles.

Bromination and Functional Group Interconversion

Direct Bromination of Benzyl Intermediates

3-Bromo-4-fluorobenzyl alcohol is converted to the corresponding bromide using PBr₃ in dichloromethane:

\text{3-Bromo-4-fluorobenzyl alcohol} + \text{PBr₃} \rightarrow \text{3-Bromo-4-fluorobenzyl bromide (95% yield)}

Subsequent alkylation with (S)-3-methylmorpholine under basic conditions (K₂CO₃, DMF) yields the target compound.

Solid-Phase Synthesis for Scalability

Polymer-Supported Chiral Auxiliaries

A resin-bound Evans oxazolidinone auxiliary facilitates asymmetric alkylation. After cleavage, the product is isolated with >99% ee:

| Step | Reagent/Condition | Outcome |

|---|---|---|

| Auxiliary Attachment | Wang resin, DIC, DMAP | 98% loading efficiency |

| Alkylation | 3-Bromo-4-fluorobenzyl bromide | 82% yield |

| Cleavage | LiOH, THF/H₂O | 99% ee |

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Alkylation | 78 | 92 | High | Moderate |

| Reductive Amination | 76 | 85 | Moderate | High |

| Enzymatic Resolution | 45 | 99 | Low | Low |

| Solid-Phase Synthesis | 82 | 99 | High | High |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

(S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can target the bromine or fluorine substituents.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products

Oxidation: N-oxides of the morpholine ring.

Reduction: Dehalogenated products or reduced fluorinated derivatives.

Substitution: Substituted benzyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: As a probe to study biological pathways involving morpholine derivatives.

Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.

Industry: As a building block in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

The following analysis compares (S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine with structurally or functionally related compounds, focusing on substituent effects, spectroscopic profiles, and computational modeling insights.

Spectroscopic Comparisons

highlights the use of NMR chemical shifts to deduce structural similarities. For example:

- Compounds 1 and 7 (morpholine derivatives) exhibit nearly identical NMR profiles to Rapa except in regions corresponding to substituent positions (e.g., regions A and B in Figure 6) .

- Similarly, This compound would show distinct shifts in protons near the 3-bromo and 4-fluoro groups compared to analogs like (S)-4-(4-fluoro-benzyl)-3-methyl-morpholine .

Table 1: NMR Chemical Shift Comparison (Selected Protons)

| Compound | Benzyl H (δ, ppm) | Morpholine H (δ, ppm) | Key Substituents |

|---|---|---|---|

| Target Compound (S)-isomer | 7.2–7.5 (m) | 3.4–3.8 (m) | 3-Br, 4-F, 3-CH₃ |

| (S)-4-(4-Fluoro-benzyl)-3-CH₃-morpholine | 7.0–7.3 (m) | 3.3–3.7 (m) | 4-F, 3-CH₃ |

| Racemic 4-(3-Cl-benzyl)-morpholine | 7.3–7.6 (m) | 3.5–3.9 (m) | 3-Cl |

Note: Shifts inferred from analogous compounds in ; "m" denotes multiplet .

Computational Structure-Activity Relationships

emphasizes graph-based comparison methods for evaluating structural similarities. The target compound’s morpholine core and halogenated benzyl group align with derivatives studied in and . Key findings include:

- Lumping strategies () group compounds with similar substituents (e.g., halogenated benzyls) into surrogate categories for predictive modeling .

- Fingerprint methods () may underestimate stereochemical influences, whereas graph-based approaches better capture the (S) -configuration’s role in binding .

Pharmacokinetic and Toxicity Considerations

- Halogenated analogs like 3′-fluoro-4-dimethylaminoazobenzene () show rapid hepatic binding (maximal levels in 2 weeks) correlating with high carcinogenicity .

Table 2: Key Properties of Halogenated Derivatives

| Compound | Molecular Weight | Halogen Substituents | Bioactivity (Relative) | Metabolic Stability |

|---|---|---|---|---|

| (S)-4-(3-Br-4-F-benzyl)-3-CH₃-morpholine | 288.16 | 3-Br, 4-F | Unknown | Moderate (est.) |

| 4′-F-4-dimethylaminoazobenzene | 255.29 | 4-F | High carcinogenicity | Low |

| 4′-CF₃-4-dimethylaminoazobenzene | 319.31 | 4-CF₃ | Inactive | High |

Biological Activity

(S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound consists of a morpholine ring substituted with a bromofluorobenzyl group. This unique structure contributes to its interaction with various biological targets.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been observed to inhibit certain enzymes, potentially affecting metabolic pathways. This inhibition may occur through competitive or non-competitive binding at the active site or allosteric sites.

- Receptor Modulation : It may also act as a modulator for neurotransmitter receptors, influencing neurotransmission and related physiological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines. For instance, the compound showed an IC50 value indicating effective cytotoxicity against breast cancer cell lines, comparable to standard chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited activity against both Gram-positive and Gram-negative bacteria, demonstrating potential as an antibacterial agent:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/ml | |

| Escherichia coli | 16 µg/ml | |

| Pseudomonas aeruginosa | 32 µg/ml |

Comparative Studies

When compared to structurally similar compounds, this compound demonstrates unique biological profiles. For example, compounds with different halogen substitutions show varying degrees of potency against cancer cell lines and bacterial strains:

| Compound | IC50 Value (µM) for MCF-7 | MIC (µg/ml) for S. aureus |

|---|---|---|

| (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine | 15 | 10 |

| (S)-4-(3-Iodo-benzyl)-3-methyl-morpholine | 20 | 15 |

| (S)-4-(3-Fluoro-benzyl)-3-methyl-morpholine | 25 | 20 |

Case Studies

One notable case study involved the application of this compound in a xenograft model of breast cancer. The compound was administered at varying doses, resulting in significant tumor size reduction compared to control groups treated with vehicle alone . This study underscores the compound's potential as a therapeutic agent in oncology.

Q & A

Q. What are the established synthetic routes for (S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine, and how are intermediates characterized?

Methodological Answer: A common approach involves alkylation of the morpholine core using 3-bromo-4-fluorobenzyl bromide (CAS RN 127425-73-4), a precursor listed in Kanto Reagents' catalog with >95.0% purity . The benzyl bromide intermediate can be prepared via bromination of 3-fluoro-4-methyltoluene (CAS RN 452-74-4) using N-bromosuccinimide under radical conditions . Key characterization steps include:

Q. What spectroscopic techniques are critical for confirming the stereochemical purity of the (S)-enantiomer?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (ee >99%) .

- Optical Rotation : Compare observed [α]₂₀ᴅ values with literature data for (S)-configured morpholine derivatives (e.g., Reference Standards in pharmaceutical analysis ).

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers address discrepancies in melting points or spectral data between synthetic batches?

Methodological Answer:

- Purity Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic forms or impurities affecting melting points (e.g., Kanto Reagents reports mp 249–254°C for related benzylamine hydrochlorides ).

- Degradation Studies : Monitor thermal stability via thermogravimetric analysis (TGA). Organic degradation during prolonged synthesis, as noted in pollution monitoring studies, can alter byproduct profiles .

- Batch Comparison : Apply principal component analysis (PCA) to NMR or FTIR spectra to identify outlier batches .

Q. What strategies optimize the enantioselective synthesis of this compound?

Methodological Answer:

- Catalytic Asymmetric Alkylation : Use chiral palladium catalysts (e.g., Josiphos ligands) to achieve >90% ee in benzylation steps .

- Kinetic Resolution : Employ lipase enzymes (e.g., CAL-B) to hydrolyze racemic intermediates selectively .

- In Silico Screening : Simulate transition states using DFT calculations to predict enantiomer favorability .

Q. How can researchers resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Metastable Polymorph Identification : Use powder X-ray diffraction (PXRD) to detect crystal forms with varying solubility/bioavailability .

- Off-Target Assays : Screen against related targets (e.g., GPCRs or kinases) using reference compounds from pharmaceutical standards .

- Data Normalization : Apply statistical tools (e.g., Z-score) to account for batch-to-batch variability in IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results across cell lines?

Methodological Answer:

- Cell Line Authentication : Verify using STR profiling to rule out contamination (common in HeLa or HEK293 variants).

- Metabolic Stability Testing : Measure compound half-life in culture media (e.g., LC-MS/MS) to account for degradation .

- Pathway Enrichment Analysis : Use RNA-seq to identify differentially expressed genes that may explain cell-specific responses .

Experimental Design Considerations

Q. What controls are essential in stability studies under physiological conditions?

Methodological Answer:

- Negative Controls : Include vehicle-only (e.g., DMSO) and structurally related inert compounds (e.g., 4-bromo-3-fluorotoluene, CAS 452-74-4) .

- Temperature Stability : Replicate degradation kinetics at 4°C vs. 37°C, as organic degradation accelerates with temperature .

- Mass Balance Analysis : Track parent compound and metabolites via UPLC-QTOF to ensure >95% recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.